L-Prolyl-L-serylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

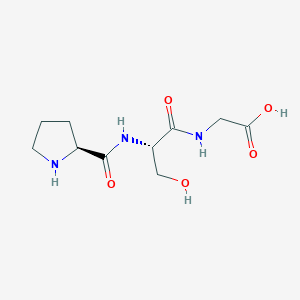

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a hydroxy group, and an amido linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.

Amidation Reaction: The amido linkage is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amido linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

- 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid

- 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)butanoic acid

- 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)pentanoic acid

Uniqueness

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid stands out due to its specific combination of functional groups and stereochemistry. The presence of both a hydroxy group and an amido linkage in a single molecule provides unique reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Biological Activity

L-Prolyl-L-serylglycine (PSG) is a dipeptide composed of proline and serine, linked to glycine. This compound has garnered attention for its potential biological activities, particularly in various biochemical pathways and therapeutic applications. This article delves into the biological activity of PSG, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique amino acid sequence:

- Proline (Pro) : Known for its role in protein structure and stability.

- Serine (Ser) : Involved in various enzymatic reactions due to its hydroxyl group.

- Glycine (Gly) : The simplest amino acid that provides flexibility in peptide chains.

The molecular formula for PSG is C5H10N2O4, with a molecular weight of approximately 174.15 g/mol.

Mechanisms of Biological Activity

PSG exhibits several biological activities through various mechanisms:

- Antioxidant Properties : PSG has been shown to possess antioxidant capabilities, which help mitigate oxidative stress within cells. This is particularly significant in preventing cellular damage associated with various diseases.

- Modulation of Enzymatic Activities : PSG interacts with specific enzymes, potentially influencing their activity. For instance, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways, thereby affecting overall cellular function.

- Neuroprotective Effects : Research indicates that PSG may have neuroprotective properties, which could be beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce neuronal apoptosis has been explored .

Antioxidant Activity

A study evaluating the antioxidant properties of proline-rich peptides, including PSG, demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro. This suggests that PSG could be useful in formulations aimed at reducing oxidative stress-related conditions.

Enzyme Interaction Studies

In enzyme assays, PSG was tested for its influence on angiotensin-converting enzyme (ACE) activity, a key regulator of blood pressure. The results indicated that PSG could inhibit ACE activity, suggesting potential applications in managing hypertension .

Neuroprotective Studies

A recent investigation into the neuroprotective effects of PSG highlighted its role in reducing neuroinflammation and promoting neuronal survival under stress conditions. In animal models of Alzheimer's disease, PSG administration resulted in improved cognitive function and reduced amyloid plaque formation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of PSG, a comparison with similar peptides is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| L-Prolyl-L-valyl-Glycine | Similar structure with valine | Antioxidant properties |

| L-Leucyl-L-prolyl-Glycine | Contains leucine which may alter activity | Potential neuroprotective |

| L-Alanylleucine | Shorter chain but retains similar properties | Limited biological activity |

Properties

CAS No. |

23828-67-3 |

|---|---|

Molecular Formula |

C10H17N3O5 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H17N3O5/c14-5-7(9(17)12-4-8(15)16)13-10(18)6-2-1-3-11-6/h6-7,11,14H,1-5H2,(H,12,17)(H,13,18)(H,15,16)/t6-,7-/m0/s1 |

InChI Key |

BGWKULMLUIUPKY-BQBZGAKWSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.